托菲昔索

概述

描述

Tropifexor is an investigational drug that acts as an agonist of the farnesoid X receptor. It was discovered by researchers from Novartis and the Genomics Institute of the Novartis Research Foundation. Tropifexor is primarily being developed for the treatment of cholestatic liver diseases and nonalcoholic steatohepatitis .

科学研究应用

Tropifexor has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用机制

Tropifexor exerts its effects by acting as an agonist of the farnesoid X receptor, a nuclear receptor that regulates bile acid metabolism and signaling. Upon activation, the farnesoid X receptor inhibits bile acid synthesis and increases bile acid conjugation, transport, and excretion. This helps protect the liver from the harmful effects of bile accumulation . Tropifexor specifically upregulates the expression of bile salt export pump and small heterodimer partner genes while downregulating cytochrome P450 8B1 .

安全和危害

未来方向

生化分析

Biochemical Properties

Tropifexor interacts with the farnesoid X receptor (FXR), acting as an agonist . It has been shown to upregulate the FXR target genes, BSEP and SHP, and down-regulate CYP8B1 . Its EC50 for FXR is between 0.2 and 0.26 nM depending on the biochemical assay .

Cellular Effects

Tropifexor has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause a 26–72% reduction in γ-glutamyltransferase (GGT) from baseline at 30- to 150-μg doses .

Molecular Mechanism

The molecular mechanism of Tropifexor involves its binding to the farnesoid X receptor (FXR), acting as an agonist . The crystal structure of the FXR/Tropifexor complex has been determined at 2.7 Å resolution to explain the molecular mechanism of Tropifexor bound to FXR-LBD .

Temporal Effects in Laboratory Settings

Tropifexor has shown robust and dose-dependent reductions in hepatic fat and alanine aminotransferase compared to placebo at 12 weeks . Full 48-week biopsy data from the study are expected to provide more information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, higher doses of Tropifexor (140 μg and 200 μg) resulted in improvements in several key biomarkers of NASH, including hepatic fat fraction, alanine aminotransferase, and body weight, with favorable safety after 12 weeks of treatment .

Metabolic Pathways

Tropifexor is predominantly eliminated via metabolism with >68% of the dose recovered as metabolites in excreta . Oxidative metabolism is the major clearance pathway of Tropifexor . Metabolites containing multiple oxidative modifications and combined oxidation and glucuronidation were also observed in human excreta .

Transport and Distribution

Tropifexor is transported and distributed within cells and tissues through its interaction with the farnesoid X receptor (FXR) . Activation of FXR inhibits bile acid synthesis and increases bile acid conjugation, transport, and excretion, thereby protecting the liver from the harmful effects of bile accumulation .

Subcellular Localization

The subcellular localization of Tropifexor is primarily within the liver cells, where it interacts with the farnesoid X receptor (FXR) . This interaction influences the transcription of various genes in the liver, helping maintain cholesterol/bile acid balance, decrease hepatic gluconeogenesis, and alleviate certain liver diseases .

准备方法

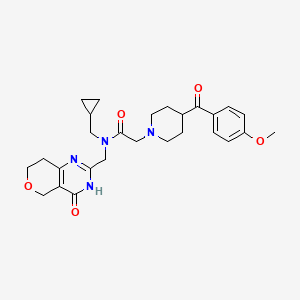

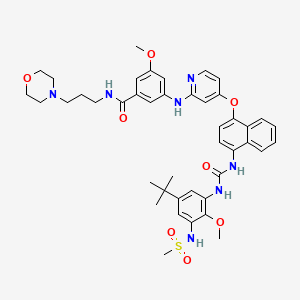

The synthesis of tropifexor involves several steps, starting with the preparation of the core structure, which includes a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety. The synthetic route typically involves the following steps:

Formation of the benzothiazole core: This involves the reaction of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazole ring.

Introduction of the isoxazole ring: This is achieved by reacting the benzothiazole derivative with an appropriate isoxazole precursor.

Cyclopropyl and trifluoromethoxy substitutions: These groups are introduced through specific substitution reactions to achieve the final structure of tropifexor.

Industrial production methods for tropifexor are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity, as well as scalability for large-scale production.

化学反应分析

Tropifexor undergoes several types of chemical reactions, including:

Oxidation: Tropifexor is primarily cleared from the human body via oxidative metabolism.

Glucuronidation: This reaction involves the addition of glucuronic acid to tropifexor, making it more water-soluble and facilitating its excretion.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and uridine diphosphate glucuronosyltransferase enzymes for glucuronidation. The major products formed from these reactions are oxidized and glucuronidated metabolites of tropifexor .

相似化合物的比较

Tropifexor is unique among farnesoid X receptor agonists due to its high potency and selectivity. Similar compounds include:

Obeticholic acid: Another farnesoid X receptor agonist used for the treatment of primary biliary cholangitis and nonalcoholic steatohepatitis.

Cilofexor: A nonsteroidal farnesoid X receptor agonist with similar applications in liver disease treatment.

Tropifexor stands out due to its unique chemical structure, which includes a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety, contributing to its high potency and selectivity .

属性

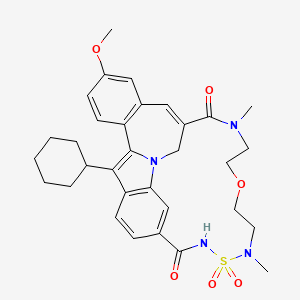

IUPAC Name |

2-[(1R,5S)-3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)/t16-,17+,18? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLOOGHLKSNNEK-JWTNVVGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C3=NC4=C(C=C(C=C4S3)C(=O)O)F)OCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25F4N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001100225 | |

| Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1383816-29-2 | |

| Record name | Tropifexor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383816292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPIFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ08KM76Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

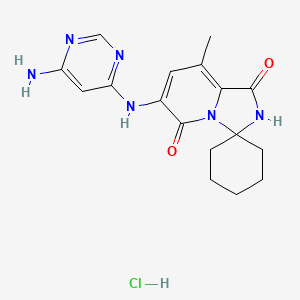

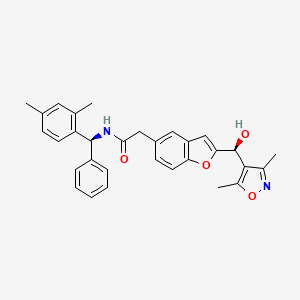

![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B611407.png)

![2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B611410.png)